molecular formula C16H14INO2 B046373 ((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol CAS No. 927689-68-7

((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

Cat. No. B046373
M. Wt: 379.19 g/mol
InChI Key: ZCFMVNLKICQFTI-HUUCEWRRSA-N
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Description

Synthesis Analysis

While specific synthesis details for “((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol” are not directly available, the synthesis of closely related compounds involves complex organic synthesis routes, often starting from basic organic or aromatic compounds. These processes may involve multiple steps, including halogenation, alkylation, cyclization, and reduction, each carefully controlled to achieve the desired stereochemistry and functional groups. A representative process involves the synthesis of oxazoline derivatives, where key steps might include the formation of an oxazoline ring through cyclization followed by specific substitutions at the phenyl rings (Gzella & Rozwadowska, 2000).

Molecular Structure Analysis

The molecular structure of compounds similar to “((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol” is often elucidated using techniques like X-ray crystallography. These studies reveal intricate details about the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry, which are crucial for understanding the compound's reactivity and interactions. For example, crystal structure analysis of related compounds has provided insights into their molecular conformation and the stabilizing interactions, such as hydrogen bonding, that influence their stability and reactivity (Dong & Huo, 2009).

Scientific Research Applications

Structural and Chemical Characterization

  • Absolute Configuration and Molecular Structure : A study confirmed the absolute configuration of a similar compound, determining the orientations of its hydroxymethyl group and phenyl ring, as well as the molecular chain formation through intermolecular hydrogen bonding (Gzella & Rozwadowska, 2000).

  • Crystal Structure Analysis : Research has been conducted on the crystal structure of related compounds, providing insights into their molecular configurations, such as the orientation of OH groups and the formation of intramolecular hydrogen bonds (Li, Wang, & Chen, 2001).

  • Desolvation Kinetics : The kinetics of desolvation from crystalline inclusion compounds of a similar diol host with methanol and ethanol were studied, focusing on the single deceleratory step loss of the guest and the diffusion mechanism (Bourne, Oom, & Toda, 1997).

Chemical Reactions and Synthesis

  • Addition Reactions to Oxazaborolines : A study explored the addition reactions of water and methanol to optically active 2-phenyl-1,3,2-oxazaborolines, revealing insights into the structures of the addition products and their stereoselectivity (Rico et al., 1999).

  • Corrosion Inhibition Studies : Oxazole derivatives, including similar compounds, were evaluated for their effectiveness as corrosion inhibitors on mild steel, demonstrating their significant reduction in corrosion rate and adsorption behavior (Rahmani et al., 2018).

  • Synthesis of Anti-Tumor Agents : The compound was utilized in the synthesis of analogues of the marine anti-tumor agent Curacin A, indicating its potential application in medicinal chemistry (Martin, Mann, & Sageot, 1999).

Miscellaneous Applications

  • Photophysical Properties : Studies on derivatives of similar compounds have been conducted to understand their photophysical properties in different solvents, which can be crucial for applications in photochemistry (Guzow et al., 2005).

  • Mass Spectrometry Characterization : The behavior of stereoisomeric synthons of cyclopropane amino acids, related to the compound , was examined under atmospheric pressure ionization conditions (Cristoni et al., 2000).

Safety And Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures if the compound is on the skin or in the eyes .

properties

IUPAC Name

[(4R,5R)-5-(4-iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14INO2/c17-13-8-6-11(7-9-13)15-14(10-19)18-16(20-15)12-4-2-1-3-5-12/h1-9,14-15,19H,10H2/t14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFMVNLKICQFTI-HUUCEWRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(O2)C3=CC=C(C=C3)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=N[C@@H]([C@H](O2)C3=CC=C(C=C3)I)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650725
Record name [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl)methanol

CAS RN

927689-68-7
Record name [(4R,5R)-5-(4-Iodophenyl)-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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